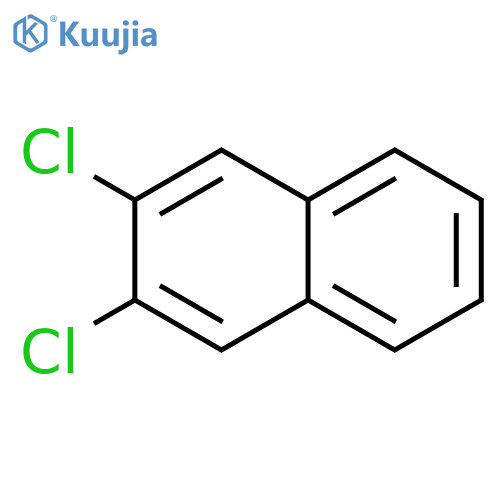Cas no 2050-75-1 (2,3-Dichloronaphthalene)

2,3-Dichloronaphthalene structure
商品名:2,3-Dichloronaphthalene
2,3-Dichloronaphthalene 化学的及び物理的性質
名前と識別子
-
- 2,3-Dichloronaphthalene
- 2,3,6-TRICHLORO-4-TRIFLUOROMETHOXY-PHENYLAMINE
- 2,3-Dichlor-naphthalin
- 2,3-Dichloro-naphthalene
- 2,3-Dichloronaphthalene50µg
- 2,3-dichlororonaphtalene
- EINECS 218-102-0
- Naphthalene,2,3-dichloro
- CHEMBL364705
- BDBM50159244
- Naphthalene, 2,3-dichloro-
- NS00026659
- Naphthalene, 2,3-dichloro-; 2,3-Dichloronaphthalene; PCN 10; 2,3-DiCN; 2,3-DCN; PCN-10
- AKOS006330957
- 2050-75-1
- TAJ2ZK654M
- PCN-10
- SCHEMBL7905169
- CAA05075
- DTXSID9062140
- SKGXUFZRYNGFJS-UHFFFAOYSA-N
- SY272623
- 2,3-Dichlornaphthalin
- MFCD09037604
- DTXCID2036320
-
- MDL: MFCD09037604
- インチ: InChI=1S/C10H6Cl2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
- InChIKey: SKGXUFZRYNGFJS-UHFFFAOYSA-N
- ほほえんだ: ClC1C(Cl)=CC2C(=CC=CC=2)C=1
計算された属性
- せいみつぶんしりょう: 195.98500
- どういたいしつりょう: 195.9846556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0.00000
- LogP: 4.14660
2,3-Dichloronaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1052459-1g |
2,3-Dichloronaphthalene |
2050-75-1 | 95% | 1g |
$1120 | 2024-07-19 | |
| Alichem | A219000789-500mg |
2,3-Dichloronaphthalene |
2050-75-1 | 98% | 500mg |
$970.20 | 2023-09-02 | |
| Alichem | A219000789-100mg |
2,3-Dichloronaphthalene |
2050-75-1 | 98% | 100mg |
$350.00 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1052459-1g |
2,3-Dichloronaphthalene |
2050-75-1 | 95% | 1g |
$1120 | 2025-02-18 | |
| Alichem | A219000789-1g |
2,3-Dichloronaphthalene |
2050-75-1 | 98% | 1g |
$1769.25 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1052459-1g |
2,3-Dichloronaphthalene |
2050-75-1 | 95% | 1g |
$1120 | 2025-02-26 |
2,3-Dichloronaphthalene 関連文献
-
Magda Bia?kowska,Wojciech Cha?adaj,Irena Deperasińska,Aleksandra Drzewiecka-Antonik,Anna E. Koziol,Artur Makarewicz,Boles?aw Kozankiewicz RSC Adv. 2017 7 2780
-
2. Proceedings of the Chemical Society, Vol. 6, No. 84
-
Michel Orrit,Geraint Evans,Thorben Cordes,Irena Kratochvilova,William Moerner,Lisa-Maria Needham,Sergey Sekatskii,Yuri Vainer,Sanli Faez,Vlatko Vedral,Himangshu Prabal Goswami,Alex Clark,Alfred J. Meixner,Lukasz Piatkowski,Victoria Birkedal,Vahid Sandoghdar,Gary M. Skinner,Wolfgang Langbein,Jiangfeng Du,Felix Koberling,Jens Michaelis,Fazhan Shi,Robert Taylor,Arindam Chowdhury,Brahim Lounis,Niek van Hulst,Patrick El-Khoury,Lukas Novotny,J?rg Wrachtrup,Tristan Farrow,Andrei Naumov,Maxim Gladush,Ronald Hanson Faraday Discuss. 2015 184 275
-
4. The alkaline dehydrochlorination of some naphthalene tetrachlorides and related compoundsP. B. D. de la Mare,Renate Koenigsberger,J. S. Lomas J. Chem. Soc. B 1966 834
-
Dinkar Choudhari,Sunita Salunke-Gawali,Debamitra Chakravarty,Samir R. Shaikh,Dipali N. Lande,Shridhar P. Gejji,Pradeep Kumar Rao,Surekha Satpute,Vedavati G. Puranik,Rajesh Gonnade New J. Chem. 2020 44 6889
2050-75-1 (2,3-Dichloronaphthalene) 関連製品
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
